molecular formula C7H5N5O2 B2920214 5-(1H-tetrazol-1-yl)nicotinic acid CAS No. 1341062-94-9

5-(1H-tetrazol-1-yl)nicotinic acid

Cat. No. B2920214
M. Wt: 191.15
InChI Key: AYTWMNRXFHNXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09139585B2

Procedure details

The methyl 5-(1H-tetrazol-1-yl)nicotinate obtained in step A was dissolved in THF (50 mL) and treated with 1N lithium hydroxide (50 mL) and stirred for 1 hour. The mixture was diluted with water and the resulting solid isolated by filtration and drying under high vacuum to provide 5-(1H-tetrazol-1-yl)nicotinic acid.
Name
methyl 5-(1H-tetrazol-1-yl)nicotinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:7]=[N:8][CH:9]=[C:10]([CH:15]=2)[C:11]([O:13]C)=[O:12])[CH:5]=[N:4][N:3]=[N:2]1.[OH-].[Li+]>C1COCC1.O>[N:1]1([C:6]2[CH:7]=[N:8][CH:9]=[C:10]([CH:15]=2)[C:11]([OH:13])=[O:12])[CH:5]=[N:4][N:3]=[N:2]1 |f:1.2|

Inputs

Step One
Name
methyl 5-(1H-tetrazol-1-yl)nicotinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(N=NN=C1)C=1C=NC=C(C(=O)OC)C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting solid isolated by filtration
CUSTOM
Type
CUSTOM
Details
drying under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(N=NN=C1)C=1C=NC=C(C(=O)O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.